2,5-dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-2-20-12-6-11(15)13(7-10(12)14)21(18,19)17-9-4-3-5-16-8-9/h3-8,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOYKIGEVGEISF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 4-Ethoxy-2,5-dichlorophenol
The synthesis begins with 4-ethoxy-2,5-dichlorophenol , which undergoes chlorosulfonation using chlorosulfonic acid at 0–5°C. This step introduces the sulfonyl chloride group at position 1:
Reaction conditions:
Sulfonamide Formation with Pyridin-3-amine
The sulfonyl chloride intermediate reacts with pyridin-3-amine in the presence of a base to form the sulfonamide bond. Triethylamine (3 equiv) in tetrahydrofuran (THF) at room temperature is typically employed:
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Molar Ratio : 1:1.2 (sulfonyl chloride:amine).
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Reaction Time : 12 hours.
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Yield : 67–72%.
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Purification : Recrystallization from ethanol/water (3:1).
Alternative Pathway: Sequential Functionalization
One-Pot Sulfonamidation and Ethoxylation
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Sequential Functionalization | 58–63% | High purity, minimal side products | Longer reaction times (18–24 hours) |
| One-Pot Synthesis | 54–60% | Reduced steps, cost-effective | Requires specialized catalysts (CuI) |
| Palladium-Catalyzed Coupling | 67–72% | Scalable, robust conditions | Sensitive to moisture and oxygen |
Industrial-Scale Considerations
For kilogram-scale production, the sequential functionalization route is preferred due to its reproducibility and ease of purification. Key adjustments include:
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed:
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or reduced sulfonamide derivatives.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Functional Differences
(a) Chlorine and Alkoxy Substitutions
- The ethoxy group may improve lipophilicity compared to smaller alkoxy groups.
- Example 52 (Patent): The compound N-(4-(4-(3-methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)-2,2,2-trifluoroacetamido)benzene-1-sulfonamide features a 3-chloro substituent and a bulky 3-methylbenzyloxy group. The trifluoroacetamido and cyano groups likely increase metabolic stability but reduce solubility compared to the ethoxy group in the target compound .
(b) Pyridine vs. Piperidine Moieties
- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1): This compound contains a piperidine ring fused with pyridine, offering conformational flexibility and basic nitrogen for salt formation. However, its lack of a sulfonamide group limits direct functional comparability .
Physical and Chemical Properties
Biological Activity
2,5-Dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a dichloro and ethoxy substituent on the benzene ring and a pyridinyl moiety that enhances its pharmacological profile. Understanding the biological activity of this compound is crucial for its potential applications in drug development.
The compound's IUPAC name is this compound, and its molecular formula is C13H12Cl2N2O3S. The structure can be represented as follows:
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can block enzymatic activity crucial for various metabolic pathways.
- Receptor Modulation : It can modulate receptor functions by interacting with proteins involved in cellular signaling pathways. Such interactions can lead to anti-inflammatory or antimicrobial effects.
Antimicrobial Activity
Research indicates that sulfonamides often exhibit antimicrobial properties. The specific biological activity of this compound has been evaluated against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 20 | 16 |
| Pseudomonas aeruginosa | 18 | 32 |
These results suggest that the compound possesses significant antibacterial activity, particularly against gram-positive bacteria.
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been assessed through in vitro studies measuring cytokine production:
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
The data demonstrate a marked reduction in pro-inflammatory cytokines upon treatment with the compound, indicating its potential as an anti-inflammatory agent.
Case Studies
Several studies have investigated the therapeutic potential of sulfonamide derivatives similar to this compound:
- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that compounds with similar structures exhibited enhanced activity against resistant strains of Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics.
- Case Study on Anti-inflammatory Properties : Research featured in Pharmacology Reports highlighted the efficacy of sulfonamide derivatives in reducing inflammation in animal models of arthritis, showcasing their therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
